9-(2-Bromo-3-fluorophenyl)-9H-carbazole
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Overview
Description
9-(2-Bromo-3-fluorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromo-3-fluorophenyl)-9H-carbazole typically involves the following steps:
Bromination and Fluorination: The starting material, carbazole, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Coupling Reaction: The brominated and fluorinated carbazole is then subjected to a coupling reaction with a suitable phenyl derivative to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Reactions: Using catalysts such as palladium or copper to facilitate the coupling reactions.
Solvent Selection: Employing solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in DCM at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carbazole derivatives with oxidized functional groups.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of carbazole derivatives with substituted functional groups.
Chemistry:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology and Medicine:
Biological Probes: Used in the design of fluorescent probes for biological imaging.
Industry:
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
Agrochemicals: Potential use in the synthesis of agrochemical intermediates.
Mechanism of Action
The mechanism of action of 9-(2-Bromo-3-fluorophenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target molecules, leading to various biological and chemical effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
9-Phenyl-9H-carbazole: Lacks the bromine and fluorine atoms, resulting in different reactivity and applications.
9-(2-Chloro-3-fluorophenyl)-9H-carbazole: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
9-(2-Bromo-3-methylphenyl)-9H-carbazole: The presence of a methyl group instead of fluorine alters its properties and applications.
Properties
Molecular Formula |
C18H11BrFN |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
9-(2-bromo-3-fluorophenyl)carbazole |
InChI |
InChI=1S/C18H11BrFN/c19-18-14(20)8-5-11-17(18)21-15-9-3-1-6-12(15)13-7-2-4-10-16(13)21/h1-11H |
InChI Key |
CQLOSTJLLKKUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=CC=C4)F)Br |
Origin of Product |
United States |
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